PAF C-16-d4

Übersicht

Beschreibung

- Ihr chemischer Name leitet sich von ihren strukturellen Komponenten ab, aber der Einfachheit halber nennen wir sie in diesem Artikel als This compound .

PAF C-16-d4: ist eine synthetische organische Verbindung mit einer komplexen Struktur. Sie gehört zur Kategorie der heterocyclischen Verbindungen.

Herstellungsmethoden

Synthesewege: Die Synthese von erfordert mehrere Schritte. Ein gängiger Ansatz ist die Verwendung von mehrstufigen Reaktionen, ausgehend von einfacheren Vorläufern.

Reaktionsbedingungen: Diese Reaktionen erfolgen in der Regel unter kontrollierten Temperatur- und Druckbedingungen, oft unter Verwendung von Katalysatoren oder Reagenzien.

Industrielle Produktion: Obwohl nicht in großem Umfang industriell hergestellt wird, wird es in Forschungslaboren für wissenschaftliche Untersuchungen synthetisiert.

Wissenschaftliche Forschungsanwendungen

Chemie: Forscher untersuchen

Biologie: Es kann aufgrund seiner spezifischen Wechselwirkungen mit zellulären Komponenten als Sonde in biologischen Studien dienen.

Medizin: Untersuchung seiner pharmakologischen Eigenschaften, möglichen therapeutischen Wirkungen oder Toxizität.

Industrie: Eingeschränkte industrielle Anwendungen, aber seine Reaktivität könnte neue Materialien oder Prozesse inspirieren.

Wirkmechanismus

Ziele: interagiert wahrscheinlich mit spezifischen Rezeptoren oder Enzymen.

Signalwege: Es kann Signalwege modulieren und so zelluläre Reaktionen oder die Genexpression beeinflussen.

Wirkmechanismus

Target of Action

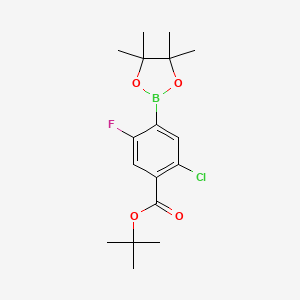

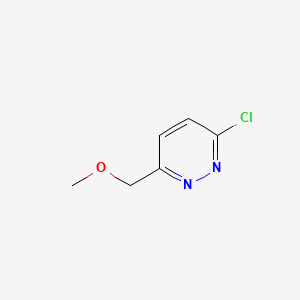

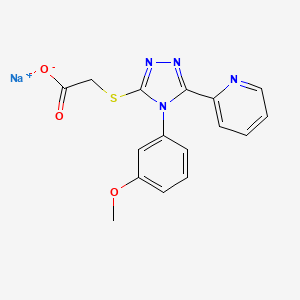

PAF C-16-d4, also known as 1-O-Hexadecyl-(7,7,8,8-D4)-2-O-Acetyl-Sn-Glyceryl-3-Phosphorylcholine or 2-[[(2R)-2-acetyloxy-3-hexadecoxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium, is a naturally occurring phospholipid . Its primary targets are neutrophils and macrophages . These cells play a crucial role in the immune system, with neutrophils being the first responders to inflammation and infection, and macrophages being involved in the detection, phagocytosis, and destruction of bacteria and other harmful organisms .

Mode of Action

This compound interacts with its targets by acting as a potent mediator of neutrophil migration , the production of reactive oxygen species , and IL-6 in human macrophages . This interaction results in changes in the immune response, including the activation of inflammatory pathways .

Biochemical Pathways

This compound affects two distinct biochemical pathways known as the “remodeling” and “de novo” pathways . In the remodeling pathway, Lyso-PAF C-16 can be formed by the action of PAF-AH on PAF C-16, or by the action of a CoA-independent transacylase on 1-O-hexadecyl-2-acyl-glycerophosphocholine . Lyso-PAF C-16 is a substrate for either PAF C-16 formation by the remodeling pathway or selective acylation with arachidonic acid by a CoA-independent transacylase .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The molecular and cellular effects of this compound’s action include the mediation of neutrophil migration, the production of reactive oxygen species, and IL-6 in human macrophages . It is a more potent mediator of platelet aggregation than PAF C-18 . Pathological processes involving PAF include necrotizing enterocolitis, inflammation, asthma, and allergy .

Vorbereitungsmethoden

Synthetic Routes: The synthesis of involves several steps. One common approach is via multistep reactions starting from simpler precursors.

Reaction Conditions: These reactions typically occur under controlled temperature and pressure conditions, often using catalysts or reagents.

Industrial Production: While not widely produced industrially, research laboratories synthesize for scientific investigations.

Analyse Chemischer Reaktionen

Reaktionstypen: unterliegt verschiedenen Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen: Spezifische Reagenzien hängen von der gewünschten Transformation ab. Beispielsweise

Hauptprodukte: Diese Reaktionen liefern Derivate mit modifizierten funktionellen Gruppen oder Seitenketten.

Vergleich Mit ähnlichen Verbindungen

Einzigartigkeit: sticht durch seine spezifische Struktur und Reaktivität heraus.

Ähnliche Verbindungen: Obwohl nicht identisch, gehören verwandte Verbindungen zu und .

Denken Sie daran, dass PAF C-16-d4 ein Bereich der laufenden Forschung ist und sein volles Potenzial auf weitere Erkundung wartet

Eigenschaften

IUPAC Name |

2-[[(2R)-2-acetyloxy-3-hexadecoxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H54NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(34-25(2)28)24-33-35(29,30)32-22-20-27(3,4)5/h26H,6-24H2,1-5H3/p+1/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAUUPRFYPCOCA-AREMUKBSSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H55NO7P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary focus of the research paper regarding PAF C-18?

A1: The research paper focuses on developing a novel analytical method to measure PAF C-18 and indirectly assess the activity of its metabolizing enzyme, PAF acetylhydrolase (PAF-AH), in human plasma. [] The researchers utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) for this purpose. They highlight the importance of this method for studying drug allergies, as PAF C-18 is a known mediator in allergic reactions. []

Q2: Can you elaborate on the analytical method developed and its significance?

A2: The researchers developed a highly sensitive and specific LC-MS/MS method to quantify PAF C-18 in human plasma. [] This method involves extracting PAF C-18 from plasma samples and analyzing it using LC-MS/MS. The study demonstrated that the method exhibits excellent linearity, precision, and recovery for PAF C-18 quantification. [] Furthermore, the researchers demonstrated that by measuring the decline of exogenously added PAF C-18 in plasma over time, the activity of the enzyme PAF-AH could be indirectly evaluated. [] This indirect assessment is valuable because PAF-AH plays a crucial role in inactivating PAF C-18, thereby regulating its biological activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6H-Thiazolo[4,5-g][1,4]benzoxazine(9CI)](/img/new.no-structure.jpg)

![4-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B593884.png)

![3-[4-(Methylsulfonyl)phenyl]-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B593888.png)